Ethyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051542 | |
| Record name | Ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine, brandy, fruity floral odour | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | Ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 208.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol) | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
| Record name | Ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-32-1 | |
| Record name | Ethyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl caprylate | |
| Source | ChemIDplus | |
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| Record name | ETHYL OCTANOATE | |
| Source | DTP/NCI | |
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| Record name | Octanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.078 | |
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| Record name | ETHYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C5MOP582 | |
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| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-43.1 °C | |
| Record name | Ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Chemical Transformations of Ethyl Octanoate
Fischer–Speier Esterification and its Mechanistic Aspects
Fischer-Speier esterification is a cornerstone of organic synthesis, representing the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. wikipedia.orgbyjus.com First detailed by Emil Fischer and Arthur Speier in 1895, this method is a fundamental process for producing esters like ethyl octanoate (B1194180) from octanoic acid and ethanol (B145695). wikipedia.orgmdpi.com The reaction is an acyl nucleophilic substitution whose mechanism involves several reversible steps. wikipedia.orgmdpi.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.comorganic-chemistry.org The nucleophilic oxygen of the alcohol then attacks this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. byjus.commasterorganicchemistry.com
The primary drawback of this method is its reversible nature, which means the reaction reaches a chemical equilibrium that can limit the final product yield. wikipedia.orgmasterorganicchemistry.com
Optimizing reaction conditions is critical for maximizing the efficiency of the Fischer-Speier esterification. numberanalytics.com Key parameters that are manipulated include the choice of catalyst, reaction temperature, and the ratio of reactants. numberanalytics.com
Catalysts : The reaction requires an acid catalyst to proceed at a reasonable rate. Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.org Lewis acids, such as scandium(III) triflate, are also employed. wikipedia.org For the synthesis of fatty acid esters, heterogeneous catalysts are gaining traction due to their ease of separation and reusability, with examples including sulfonated resins like Amberlyst®. mdpi.com Research on various catalytic systems has shown that yields can exceed 90% under optimized conditions. mdpi.comresearchgate.net
Temperature : The reaction rate is temperature-dependent. Typical temperatures for Fischer esterification range from 60–110 °C. wikipedia.org While higher temperatures increase the reaction rate, they can also promote side reactions or degradation of sensitive substrates. numberanalytics.com For instance, in the esterification of oleic acid with methanol, a similar long-chain fatty acid reaction, a temperature of 70 °C was found to be optimal with a specific ionic liquid catalyst, achieving over 96% conversion. mdpi.com
Stoichiometry : The molar ratio of the alcohol to the carboxylic acid is a crucial factor due to the reaction's equilibrium. masterorganicchemistry.com Using a large excess of one reactant, typically the less expensive alcohol, can shift the equilibrium toward the products according to Le Châtelier's principle. masterorganicchemistry.comorganic-chemistry.org Studies have demonstrated this effect; a reaction between equimolar amounts of acetic acid and ethanol resulted in a 65% yield, which increased to 97% when a 10-fold excess of ethanol was used. masterorganicchemistry.com
Table 1: General Optimization Parameters for Fischer-Speier Esterification
| Parameter | Typical Condition | Purpose | Citation |
|---|---|---|---|
| Catalyst | H₂SO₄, p-TsOH, Lewis Acids, Heterogeneous Catalysts | To increase the electrophilicity of the carbonyl carbon and accelerate the reaction. | wikipedia.orgmdpi.com |
| Temperature | 60–110 °C | To increase the reaction rate. | wikipedia.org |
| Stoichiometry | Large excess of alcohol (e.g., 10:1 alcohol to acid) | To shift the equilibrium towards the formation of the ester product. | mdpi.commasterorganicchemistry.com |
To overcome the limitations imposed by the chemical equilibrium, several strategies are employed to drive the reaction to completion and maximize the ester yield.
One of the most common and effective strategies is the removal of the water byproduct as it forms. wikipedia.orgmasterorganicchemistry.com This continuous removal disrupts the reverse reaction (ester hydrolysis) and pulls the equilibrium towards the product side. masterorganicchemistry.com A standard laboratory and industrial technique for this is the use of a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com In this setup, the reaction is often conducted in a non-polar solvent like toluene, which forms an azeotrope with water. masterorganicchemistry.com The azeotrope boils and condenses in the trap, where the denser water separates and is collected, while the solvent overflows back into the reaction vessel. masterorganicchemistry.com
Another widely used approach, as mentioned previously, is to use a significant excess of one of the starting materials, usually the alcohol. wikipedia.orgorganic-chemistry.org By increasing the concentration of ethanol, the rate of the forward reaction is favored, leading to a higher conversion of the octanoic acid into ethyl octanoate. masterorganicchemistry.com This method is particularly practical when the alcohol is inexpensive and can also serve as the reaction solvent, eliminating the need for an additional non-polar solvent. wikipedia.org
Optimization of Reaction Conditions (e.g., Catalysts, Temperature, Stoichiometry)
Alternative Esterification Pathways
In response to the demand for greener and more selective synthesis methods, enzymatic catalysis has emerged as a powerful alternative to traditional chemical routes for producing esters like this compound. lmaleidykla.lt
Biocatalysis utilizes enzymes, such as lipases and esterases, to catalyze esterification under mild conditions, often avoiding harsh temperatures and acidic environments. lmaleidykla.lt This approach is particularly attractive for producing flavor and fragrance compounds, as it can yield products considered "natural." lmaleidykla.lt
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are highly efficient biocatalysts for ester synthesis in non-aqueous environments. nih.govresearchgate.net They can catalyze the esterification of octanoic acid with ethanol to produce this compound. The synthesis of various esters using lipases has been extensively studied, with a focus on optimizing reaction parameters to achieve high yields.
Several commercial lipases, often in immobilized form for enhanced stability and reusability, have proven effective. nih.gov Notable examples include Novozym® 435 (from Candida antarctica) and Lipozyme® RM IM (from Rhizomucor miehei). lmaleidykla.ltnih.gov Research into the synthesis of cetyl octanoate, a similar wax ester, showed that Novozym® 435 was a superior catalyst, achieving a near-quantitative yield (99.5%) under optimized conditions in a supercritical CO₂ system. researchgate.net Kinetic studies on the lipase-catalyzed esterification of octanoic acid suggest the reaction often follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid, releases a water molecule, and then binds the alcohol to form the ester. researchgate.net However, inhibition by a high concentration of the alcohol or the acid substrate can occur, affecting the reaction rate. nih.govresearchgate.net
Table 2: Examples of Lipase-Catalyzed Synthesis of Octanoate Esters
| Lipase (B570770) Source | Substrates | Key Optimization Finding | Yield | Citation |
|---|---|---|---|---|
| Rhizomucor miehei (Lipozyme® RM IM) | Octanoic Acid, 2-Phenylethanol | Optimized temperature at 30 °C in hexane (B92381). | 80% (for phenthis compound) | lmaleidykla.ltlmaleidykla.lt |
| Candida antarctica (Novozym® 435) | Octanoic Acid, Cetyl Alcohol | Optimal temperature 63.7 °C; reaction time 20 min in supercritical CO₂. | 99.5% (for cetyl octanoate) | researchgate.net |
The formation of this compound is a significant process in fermented beverages like beer and wine, where it contributes to the fruity aroma profile. nih.govkuleuven.be This biosynthesis is mediated by enzymes within yeast, primarily Saccharomyces cerevisiae. nih.gov The key enzymes responsible are not typically classified as lipases but as alcohol acyltransferases (AATs) or, more specifically, acyl-CoA:ethanol O-acyltransferases (AEATases). kuleuven.benih.govnih.gov
Two primary enzymes have been identified: Eht1 and Eeb1. kuleuven.benih.gov These enzymes catalyze the condensation reaction between an acyl-coenzyme A (acyl-CoA) molecule, such as octanoyl-CoA, and ethanol to form the corresponding fatty acid ethyl ester (FAEE). nih.govnih.gov Deletion studies have confirmed their roles; for instance, deleting the EEB1 gene in yeast reduces this compound production by approximately 45%. nih.govnih.gov Interestingly, these enzymes also exhibit esterase activity, meaning they can hydrolyze the esters they synthesize. nih.gov This dual function suggests a role in maintaining cellular homeostasis of these esters. nih.gov The rate-limiting factor in this biological production is often the cellular availability of the precursors, octanoyl-CoA and ethanol, rather than the expression level of the enzymes themselves. nih.gov
Lipase-Catalyzed Esterification
Transesterification Reactions
Transesterification is a crucial process in which the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is central to various industrial applications, including the production of biodiesel and specialty esters. This compound can be both a product and a reactant in such transformations.
A significant application of transesterification is in the production of fatty acid ethyl esters (FAEEs), a primary component of biodiesel, from triglycerides. The transesterification of glyceryl trioctanoate (a model triglyceride) with ethanol yields this compound and glycerol. nih.gov This process can be effectively catalyzed by immobilized enzymes, such as lipase from Pseudomonas cepacia (PCL). In one study, using PCL immobilized on cellulosic polyurethane, a 73% conversion of glyceryl trioctanoate was achieved after 12 hours at 35°C. nih.gov The reaction proceeds in stages, involving the hydrolysis of the triglyceride followed by the esterification of the resulting fatty acids. nih.gov
Heterogeneous acid catalysts are also employed. For instance, the interesterification of glyceryl trioctanoate with ethyl acetate (B1210297), in the presence of ethanol, can produce this compound and the fuel additive triacetin. mdpi.com Using a propyl-sulfonic functionalized amorphous silica (B1680970) catalyst (Am-Pr-SO3H), a complete conversion of glyceryl trioctanoate was achieved, with an 89% yield of this compound. mdpi.com
Conversely, this compound can serve as the acyl donor in transesterification reactions to produce other valuable esters. A notable example is the synthesis of sucrose (B13894) octanoate, a surfactant with applications in the food and pharmaceutical industries. This synthesis was achieved by reacting this compound with sucrose under ultrasound irradiation, using a potassium carbonate catalyst. sioc-journal.cn Optimal conditions were identified as a 2:1 molar ratio of sucrose to this compound at 70°C for 2 hours, which resulted in a 75% yield. sioc-journal.cn
| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Yield/Conversion | Reference |
| Glyceryl Trioctanoate | Ethanol | Immobilized Pseudomonas cepacia Lipase | This compound, Glycerol | 73% Conversion | nih.gov |
| Glyceryl Trioctanoate | Ethyl Acetate/Ethanol | Propyl-sulfonic functionalized silica | This compound, Triacetin | 89% Yield | mdpi.com |
| This compound | Sucrose | Potassium Carbonate (ultrasound-assisted) | Sucrose Octanoate | 75% Yield | sioc-journal.cn |
Novel Synthetic Routes and Green Chemistry Approaches
In recent years, significant research has focused on developing sustainable and environmentally friendly methods for ester synthesis, moving away from traditional chemical routes that often require harsh conditions and corrosive catalysts. lmaleidykla.lt
Enzymatic Synthesis: Biocatalysis using lipases offers a green alternative for this compound production under mild conditions. researchgate.net Lipases can catalyze esterification or transesterification reactions with high specificity. frontiersin.org In Saccharomyces cerevisiae, the enzyme Eht1, an octanoyl-CoA:ethanol acyltransferase, is responsible for the biosynthesis of this compound from octanoyl-CoA and ethanol. nih.gov Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused. nih.gov For example, lipase B from Candida antarctica (CALB) and lipase from Thermomyces lanuginosus (TLL) have been used in combi-lipase systems to produce fatty acid ethyl esters from oils. frontiersin.org
Ultrasound-Assisted Synthesis: Sonochemistry provides a means to accelerate reactions and improve yields under mild conditions. The synthesis of this compound from octanoic acid and ethanol can be achieved in just 20 minutes at room temperature with the assistance of ultrasound, using p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.comresearchgate.net This method is significantly faster than conventional heating methods and avoids high energy consumption. tandfonline.comresearchgate.net
Novel Heterogeneous Catalysts: The development of solid acid catalysts is a key area of green chemistry, as they are often more stable, reusable, and less corrosive than liquid acids like sulfuric acid. scentree.cowikipedia.org A series of bifunctional SrO–ZnO/Al2O3 catalysts have been synthesized for biodiesel production, demonstrating high activity in the transesterification of corn oil with ethanol to yield fatty acid ethyl esters, including this compound. researchgate.net These catalysts achieved a 95.1% conversion in 180 minutes at 70°C. researchgate.net Similarly, sulfonic acid groups grafted onto silica supports have proven effective in catalyzing the formation of this compound. mdpi.com
| Method | Catalysts/Enzymes | Substrates | Key Advantages | Reference |
| Enzymatic Biosynthesis | Eht1 enzyme in S. cerevisiae | Octanoyl-CoA, Ethanol | Highly specific, biological route | nih.gov |
| Enzymatic Transesterification | Immobilized Lipases (e.g., PCL, CALB) | Triglycerides, Ethanol | Mild conditions, catalyst reusability | nih.govfrontiersin.org |
| Ultrasound-Assisted Esterification | p-Toluenesulfonic acid (p-TSA) | Octanoic Acid, Ethanol | Rapid reaction times (20 min), mild conditions | tandfonline.comresearchgate.net |
| Heterogeneous Catalysis | SrO–ZnO/Al2O3 | Corn Oil, Ethanol | High conversion (95.1%), reusable catalyst | researchgate.net |
Derivatization and Chemical Modification of this compound
This compound can serve as a versatile starting material for the synthesis of more complex molecules through reactions at its ester functional group or modifications along its alkyl chain.
Reactions at the Ester Linkage
The ester linkage is a primary site for the chemical transformation of this compound. As detailed in the transesterification section (2.2.2), the ethyl group can be exchanged with other alcohols. A significant example is the reaction of this compound with sucrose in the presence of a catalyst to form sucrose octanoate. sioc-journal.cn This reaction transforms the simple fatty acid ester into a valuable sugar ester, demonstrating a significant modification at the ester linkage by replacing the ethoxy group with a sucrose moiety. sioc-journal.cn
Modifications of the Alkyl Chain
The eight-carbon alkyl chain of this compound provides a scaffold for various chemical modifications, leading to a range of functionalized derivatives.
Alkylation: The α-hydrogens (on the carbon adjacent to the carbonyl group) of this compound can be removed by a strong base to form an enolate ion. This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a new C-C bond, resulting in an α-alkylated this compound. pressbooks.pub A more advanced example is the synthesis of (S)-ethyl 4-methyloctanoate, a pheromone, which involves introducing a methyl group at the C4 position of the octanoate backbone through stereoselective methods. arkat-usa.org
Halogenation and Hydroxylation: The alkyl chain can also be functionalized with halogens and hydroxyl groups. For example, 8-bromothis compound can be synthesized from 1,6-dibromohexane (B150918) through a multi-step process involving malonic ester synthesis followed by esterification. google.com Another complex derivative, ethyl 6-hydroxy-8-chlorooctanoate, is synthesized via a Baeyer-Villiger oxidation of a substituted cyclohexanone (B45756) followed by ring-opening esterification. google.com This chlorohydrin intermediate can be further reacted with thionyl chloride to yield ethyl 6,8-dichlorooctanoate, showcasing both hydroxylation and halogenation on the octanoate chain. google.com
Synthesis of Phosphoric Acid Esters derived from this compound
Esters can be formed not only from carboxylic acids but also from inorganic acids like phosphoric acid. wikipedia.org The synthesis of a phosphoric acid ester from this compound requires the prior introduction of a hydroxyl group onto the molecule, as the phosphorylation reaction typically occurs between a phosphorylating agent and an alcohol.
A suitable precursor for such a transformation would be a hydroxy-ethyl-octanoate derivative, such as ethyl 6-hydroxy-8-chlorooctanoate. google.com A general method for producing phosphate (B84403) esters involves reacting an organic hydroxy compound with a phosphorylating agent like polyphosphoric acid or a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃). google.comgoogleapis.com By applying this methodology, the hydroxyl group of the modified this compound derivative would react to form a phosphate ester, thereby linking the fatty acid ester structure to a phosphate moiety. This creates a complex molecule with potential surfactant or specialized chemical properties. googleapis.com
Biochemical and Metabolic Pathways Involving Ethyl Octanoate
Biosynthesis of Ethyl Octanoate (B1194180) in Microorganisms
The production of ethyl octanoate is a hallmark of microbial fermentation, where it is synthesized as a secondary metabolite. nih.gov This process is influenced by a variety of factors, from the specific microbial strains to the composition of the fermentation medium.
Role of Yeasts (e.g., Saccharomyces cerevisiae) in Fermentation
The yeast Saccharomyces cerevisiae is a primary producer of this compound and other volatile esters during the fermentation of beverages like beer and wine. nih.govresearchgate.net These esters are crucial for the characteristic fruity notes of these drinks. nih.gov The synthesis of this compound occurs intracellularly through the condensation of ethanol (B145695) and octanoyl-CoA, a derivative of octanoic acid. jmb.or.kr
Several environmental and nutritional factors can significantly impact the production of this compound by yeast.
Temperature: Higher fermentation temperatures generally lead to increased production of this compound. nih.govresearchgate.netkuleuven.be For instance, in the production of ale beers, fermentation temperatures between 20 and 26°C are common and promote the formation of this ester. kuleuven.be
Fatty Acid Precursors: The availability of medium-chain fatty acids (MCFAs), such as octanoic acid, is a major limiting factor for this compound synthesis. nih.govnih.gov Supplementing the fermentation medium with these precursors can substantially increase the final concentration of the corresponding ethyl esters. nih.govsemanticscholar.org Conversely, a higher concentration of unsaturated fatty acids in the medium can lead to a general decrease in the production of ethyl esters. nih.govnih.gov
Carbon/Nitrogen Content: The carbon-to-nitrogen ratio in the fermentation medium can have a moderate effect on this compound production. nih.govresearchgate.net Studies have shown that varying the maltose (B56501) concentration (carbon source) or the free amino nitrogen (FAN) content can lead to slight changes in the final ester concentration. researchgate.net
Table 1: Factors Influencing this compound Production in Saccharomyces cerevisiae
| Factor | Effect on this compound Production | Reference |
|---|---|---|
| Higher Temperature | Increased production | nih.govresearchgate.netkuleuven.be |
| MCFA Precursors | Increased production | nih.govnih.govsemanticscholar.org |
| Unsaturated Fatty Acids | Decreased production | nih.govnih.gov |
| Carbon/Nitrogen Ratio | Moderate and variable effects | nih.govresearchgate.net |
The synthesis of this compound in S. cerevisiae is primarily catalyzed by two enzymes encoded by the EEB1 (Ethyl Ester Biosynthesis 1) and EHT1 (Ethanol Hexanoyl Transferase 1) genes. jmb.or.krasm.org These enzymes are acyl-CoA:ethanol O-acyltransferases. nih.govmdpi.com
EEB1 and EHT1 Genes: Deletion of both EEB1 and EHT1 genes results in a significant reduction in ethyl ester production. asm.org EEB1 is considered the major contributor to the synthesis of medium-chain fatty acid (MCFA) ethyl esters, while EHT1 plays a more minor role. nih.govfrontiersin.org Interestingly, while deletion of these genes drastically reduces ester formation, their overexpression does not necessarily lead to an increase in production, suggesting that the availability of precursors is often the limiting factor. semanticscholar.orgasm.org Some studies have shown that Eht1p and Eeb1p also possess esterase activity, meaning they can both synthesize and hydrolyze ethyl esters. semanticscholar.org
Factors Influencing Production (e.g., Temperature, Fatty Acid Precursors, Carbon/Nitrogen Content)
Contribution of Lactic Acid Bacteria to Ester Synthesis
Lactic acid bacteria (LAB), often associated with malolactic fermentation in wine, can also contribute to the ester profile of fermented beverages. asm.org Species like Oenococcus oeni have been shown to influence the concentrations of various volatile compounds, including this compound. mdpi.com While their primary role is the conversion of malic acid to lactic acid, their metabolic activity can also impact the final aroma composition of the product. asm.org In some cases, mixed fermentations involving both yeast and LAB can lead to unique and desirable flavor profiles. mdpi.commdpi.com
Microbial Fermentation Processes for Bio-based Production
There is growing interest in using microbial fermentation to produce "bio-based" esters like this compound for use as natural flavorings and other applications. mdpi.comrsc.org This approach offers an alternative to chemical synthesis. mdpi.com Research has explored using various microorganisms, including different yeast species and even some fungi, to produce these esters from renewable feedstocks. mdpi.comresearchgate.net The choice of microbial strain and the design of the fermentation process are critical for optimizing the yield and purity of the desired ester. mdpi.com
Metabolism and Degradation Pathways
Enzymatic Hydrolysis (Esterases and Lipases)
This compound, as a carboxylic ester, is susceptible to enzymatic hydrolysis by lipolytic enzymes, specifically esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3). researchgate.netopenmicrobiologyjournal.com These enzymes belong to the hydrolase class and catalyze the cleavage of ester bonds. jmbfs.org While a clear distinction is not always possible, esterases are generally defined as enzymes that hydrolyze esters with short-chain fatty acids (typically ≤10 carbon atoms), whereas lipases act on triglycerides containing long-chain fatty acids (≥10 carbon atoms). jmbfs.org Given its eight-carbon acyl chain, this compound can serve as a substrate for both types of enzymes.
The hydrolysis reaction cleaves the ester bond, yielding octanoic acid and ethanol. jmbfs.org This process is fundamental to the metabolism of this compound in various biological systems. Lipases and esterases are ubiquitous, found in animals, plants, and microorganisms. openmicrobiologyjournal.comjmbfs.org For instance, research has demonstrated the effectiveness of lipase (B570770) from Pseudomonas sp. in hydrolyzing octanoate esters. researchgate.net
In aqueous environments, the equilibrium of the reaction favors hydrolysis. Conversely, in non-aqueous or micro-aqueous environments, these same enzymes can catalyze the synthesis of esters (esterification) from an acid and an alcohol. jmbfs.org Studies have shown that the synthesis of this compound in certain systems can be a two-step process involving the initial lipase-catalyzed hydrolysis of a triglyceride to release octanoic acid, which is then esterified with ethanol. researchgate.net The efficiency and enantioselectivity of this hydrolysis can be high, making these enzymes valuable biocatalysts. researchgate.net
| Enzyme Class | EC Number | Action on this compound | Products of Hydrolysis |
| Carboxylesterase | 3.1.1.1 | Catalyzes cleavage of the ester bond | Octanoic Acid, Ethanol |
| Lipase | 3.1.1.3 | Catalyzes cleavage of the ester bond | Octanoic Acid, Ethanol |
Integration into Lipid and Fatty Acid Metabolism
This compound is a fatty acid ethyl ester (FAEE), a class of molecules that are well-recognized as secondary metabolites, particularly in fermentative microorganisms like the yeast Saccharomyces cerevisiae. nih.govresearchgate.net Its biosynthesis is intrinsically linked to the central lipid and fatty acid metabolic pathways. hmdb.cachemfont.ca The formation of this compound occurs via the enzymatic condensation of ethanol and an activated form of octanoic acid, specifically octanoyl-Coenzyme A (octanoyl-CoA). nih.govnih.gov
This reaction is catalyzed by a family of enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases). nih.gov In S. cerevisiae, two key enzymes responsible for the synthesis of medium-chain FAEEs have been identified: Eeb1 and Eht1. nih.govresearchgate.net Research has shown that Eht1 is particularly efficient as an octanoyl-CoA:ethanol acyltransferase, demonstrating optimal activity with octanoyl-CoA as its substrate. nih.gov
The availability of the precursors is a critical rate-limiting factor for this compound synthesis. nih.gov The octanoyl-CoA precursor is derived from the cell's fatty acid synthesis (FAS) pathway, where medium-chain fatty acids are prematurely released from the FAS complex. nih.gov As a lipid-soluble molecule, once synthesized within the cell, this compound can diffuse across the plasma membrane into the extracellular environment. nih.gov Studies estimate that between 54% and 68% of the this compound produced is transferred out of the yeast cell. nih.gov
Detoxification Pathways in Biological Systems
In biological systems, the metabolism of this compound is considered part of established detoxification pathways. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and classified it as a structural class I substance, indicating it possesses a simple chemical structure and is metabolized to innocuous end-products via known biochemical routes. hpa.gov.tw
The primary step in its detoxification is enzymatic hydrolysis, as detailed in section 3.2.1, which breaks the compound down into ethanol and octanoic acid. hpa.gov.tw Both of these products are endogenous substances that are readily assimilated by central metabolic pathways. Ethanol is oxidized to acetaldehyde (B116499) and then acetate (B1210297), which can enter the citric acid cycle. Octanoic acid, a medium-chain fatty acid, is metabolized through peroxisomal or mitochondrial beta-oxidation to generate acetyl-CoA, which also feeds into the citric acid cycle for energy production. hpa.gov.tw
From a microbial perspective, the synthesis and subsequent excretion of FAEEs like this compound can itself be viewed as a detoxification mechanism. researchgate.net During fermentation, high concentrations of ethanol and fatty acids can become toxic to yeast cells. researchgate.net By converting these molecules into a less toxic, excretable ester, the organism can mitigate cellular stress. researchgate.net
Interactions with Biological Systems
Influence on Microbial Growth and Fermentation Dynamics
This compound is a prominent volatile secondary metabolite in many microbial fermentations, significantly influencing the aromatic profile of products such as wine, beer, and kefir. researchgate.netnih.gov Its presence, often described as a fruity or apple-like aroma, is generally a result of yeast metabolism. mdpi.com
In various fermentations, a strong positive correlation has been observed between the population of Saccharomyces cerevisiae and the production of this compound. asm.org The dynamics of fermentation, including factors like temperature and aeration (oxidation-reduction potential), can significantly affect the final concentration of this compound. nih.govresearchgate.net For example, higher fermentation temperatures have been shown to increase the production of this compound. nih.gov
The interactions between different microbial species also play a crucial role. In cocoa fermentation, the metabolic activity of yeasts is the primary driver for this compound synthesis. mdpi.comasm.org In other systems, such as coffee flower rice wine, a positive correlation has been noted between the bacterium Lactococcus and the concentration of this compound, indicating complex cross-kingdom metabolic contributions. nih.gov In water kefir fermentations, this compound is one of the most abundant aroma compounds, with its concentration rising sharply during the most active phase of microbial growth and metabolism. nih.gov
| Fermentation Product | Key Microorganism(s) | Role of this compound |
| Wine/Beer | Saccharomyces cerevisiae | Key fruity aroma compound |
| Cocoa | Saccharomyces cerevisiae | Important volatile flavor component |
| Water Kefir | S. cerevisiae, Dekkera bruxellensis | Dominant aroma compound |
| Coffee Flower Rice Wine | Lactococcus sp., Yeasts | Contributes to the aromatic profile |
Biorecognition and Receptor Interactions
The primary interaction of this compound with complex biological systems, such as in mammals, occurs through biorecognition at olfactory receptors (ORs). fsu.edu Biorecognition is the specific binding of a molecule (ligand) to a biological receptor. rsc.org For volatile compounds like this compound, this process is the foundation of the sense of smell.
ORs are a large family of G-protein coupled receptors located on the surface of olfactory sensory neurons. fsu.edu The interaction between a volatile molecule and an OR is highly specific, and this binding event initiates a signal transduction cascade that results in a nerve impulse being sent to the brain, where it is interpreted as a specific scent. fsu.edu The characteristic fruity aroma of this compound is a direct result of its specific binding to one or more types of ORs. The inherent sensitivity and specificity of these receptors allow for the detection and discrimination of a vast array of volatile compounds, even at low concentrations. fsu.edu While the exact human ORs that bind to this compound are a subject of ongoing research, this receptor-ligand interaction is the principal mechanism of its biological recognition as an aroma compound.
Potential Biological Activities (e.g., Enzyme Inhibition)
While this compound is primarily recognized as a flavor compound and a metabolite, research into its direct biological activities, such as enzyme inhibition, is limited. The compound's main interaction with enzymes appears to be as a substrate for esterases and lipases, which hydrolyze it.
In studies of enzyme kinetics, this compound has been used as a model substrate to probe the activity and selectivity of enzymes. For example, it served as an acyl donor in research examining the chemoselectivity of lipases from Candida antarctica and Rhizomucor miehei in discriminating between alcohol and thiol nucleophiles. This demonstrates an interaction with the enzyme's active site, but in the capacity of a reactant, not an inhibitor. Therefore, based on current scientific literature, the primary biological role of this compound is that of a metabolic substrate and a signaling molecule for olfactory bioreceptors.
Advanced Analytical Techniques for Characterization and Quantification of Ethyl Octanoate
Chromatographic Methods
Chromatography is the cornerstone for separating and quantifying volatile and semi-volatile compounds like ethyl octanoate (B1194180) from complex mixtures. Gas and liquid chromatography are the most prevalently used techniques.
Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)
Gas chromatography is a powerful tool for analyzing volatile compounds such as ethyl octanoate. cloudfront.net The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. cloudfront.net For detection, Flame Ionization Detectors (FID) and Mass Spectrometers (MS) are commonly coupled with GC systems.
An analytical procedure for quantifying this compound in distilled spirits like cachaça, rum, and whisky was developed using direct injection gas chromatography-mass spectrometry (GC-MS). nih.gov This method proved to be simple, selective, and suitable for determining various esters. nih.gov The limit of detection for this compound was found to be lower than that of many other esters, such as ethyl acetate (B1210297). nih.gov In a study on Chinese liquor, an Agilent 7890A gas chromatography system equipped with an FID was used to determine the chemical values of this compound. upm.edu.my The separation was performed on a silica (B1680970) capillary column. upm.edu.my Similarly, GC-FID has been used for the analysis of volatile fatty acid ethyl esters in raw spirits, with mthis compound serving as an internal standard. nih.gov
GC-MS analysis of whiskeys, following a specific extraction method, was performed on an Agilent 6890 N gas chromatograph system coupled to an Agilent 5975 quadrupole inert mass selective detector. mdpi.com The system used a BP-20 fused silica capillary column, and the mass spectrometer was operated in electron ionization mode. mdpi.com Research has also demonstrated that a catalytic microreactor placed between the GC column and the FID can enhance sensitivity for oxygenated species like this compound. osti.gov
Table 1: GC-MS and GC-FID Conditions for this compound Analysis in Alcoholic Beverages
| Technique | Sample Matrix | Column | Detector | Key Findings | Reference |
|---|---|---|---|---|---|
| GC-MS | Cachaça, Rum, Whisky | Not Specified | Mass Spectrometry (MS) | Developed a simple, selective method for direct injection and quantification. The detection limit for ethyl hexanoate (B1226103) was 29 µg/L. | nih.gov |
| GC-FID | Chinese Liquor | Silica capillary AT.LZP-930 (25 m × 0.53 mm × 1 μm) | Flame Ionization Detector (FID) | Successfully determined the content of this compound in 162 liquor samples. | upm.edu.my |
| DLLμE/GC-MS | Whiskey | BP-20 fused silica capillary (30 m × 0.25 mm i.d. × 0.25 μm film thickness) | Mass Spectrometry (MS) | Identified and quantified 37 volatile organic compounds (VOCs), with this compound being a predominant ester. | mdpi.com |
| DLLμE/GC-FID | Whiskey | BP-20 fused silica capillary (30 m × 0.25 mm i.d. × 0.25 μm film thickness) | Flame Ionization Detector (FID) | Quantified VOCs and found this compound to be a key compound for discriminating between whiskey types. | mdpi.com |
Headspace Gas Chromatography (HS-GC)
Headspace analysis is a technique used to analyze volatile organic compounds (VOCs) present in the gas phase above a solid or liquid sample. Headspace solid-phase microextraction (HS-SPME) coupled with GC is a common approach for monitoring volatiles in distilled spirits and other beverages. sigmaaldrich.commdpi.com This method is effective for concentrating analytes without the need for solvents. mdpi.com
In a study of traditional American meads, a nontargeted HS-SPME-GC-MS method was used to identify 43 volatile compounds. nih.gov this compound was found to be one of the most relatively abundant volatile compounds across the samples. nih.gov Another study on wine flavor compounds optimized HS-SPME sampling parameters for nine common flavor compounds, including this compound, in an aqueous ethanol (B145695) solution. core.ac.uk The study showed that quantification by SPME is highly dependent on the matrix composition. core.ac.uk
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME-GC-MS is a widely employed technique for the analysis of volatile compounds in beverages due to its speed, reproducibility, and solvent-free nature. mdpi.commdpi.com The method involves exposing a fused silica fiber coated with a stationary phase to the sample's headspace to extract volatile analytes, which are then thermally desorbed into the GC inlet. mdpi.comcore.ac.uk
Different fiber coatings are available, and their selection is crucial for efficient extraction. A divinylbenzene/Carboxen®/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber has been shown to be effective for extracting a wide variety of VOCs from cider and was used to profile aroma development during fermentation. mdpi.com In the analysis of distilled spirits, a 50/30 μm DVB/Carboxen®/PDMS fiber was used to maximize the variety of compound types extracted. sigmaaldrich.com This analysis revealed that the headspace of scotch whiskey was dominated by ethyl decanoate (B1226879) and this compound. sigmaaldrich.com
Studies on Brazilian sparkling wines used a three-phase SPME fiber to identify 26 volatile compounds, with esters like this compound being predominant and linked to fruity and floral sensory notes. bio-conferences.org The analysis of volatile fatty acid ethyl esters in raw spirits also utilized HS-SPME with GC-FID, demonstrating the feasibility of this technique for quantitative analysis in industrial and research settings. nih.gov
Table 2: SPME-GC-MS Parameters for this compound Analysis
| Sample Matrix | SPME Fiber | Extraction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Cider | DVB/CAR/PDMS | 40 °C for 30 min | Method optimized for cider VOCs; this compound was a key ester identified. | mdpi.com |
| Distilled Spirits (Scotch Whiskey) | 50/30 μm DVB/Carboxen®/PDMS | Not specified | Scotch whiskey headspace was dominated by ethyl decanoate and this compound. | sigmaaldrich.com |
| American Meads | Not specified | Not specified | This compound was one of the most abundant volatile compounds identified. | nih.gov |
| Sparkling Wines | 2 cm three-phase fiber (Supelco) | 40 °C for 15 min | Identified 26 volatile compounds; esters like this compound were linked to fruity and floral notes. | bio-conferences.org |
Dispersive Liquid-Liquid Microextraction Gas Chromatography-Mass Spectrometry (DLLμE/GC-MS)
Dispersive liquid-liquid microextraction (DLLμE) is a miniaturized sample preparation technique based on a ternary solvent system. mdpi.comfrontiersin.org It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample, creating a cloudy solution where the analytes are extracted into the fine droplets of the extraction solvent. mdpi.comfrontiersin.org This method is known for being straightforward, efficient, and cost-effective. researchgate.net
A study on the volatilomic fingerprint of different whiskeys utilized a DLLμE approach followed by GC-MS and GC-FID detection. mdpi.com The method was optimized by testing various extractor solvents, with dichloromethane (B109758) proving to be the most efficient when used with acetone (B3395972) as the disperser. mdpi.com This approach successfully identified and quantified 37 volatile compounds, including significant amounts of this compound, which was found to be one of the most important VOCs for discriminating between the whiskeys. mdpi.com Another study focused on developing a DLLME method for wine analysis, optimizing parameters such as the choice of extraction and disperser solvents to maximize the extraction of target analytes like this compound. mdpi.comresearchgate.net
Liquid Chromatography (LC) Techniques (e.g., HPLC)
While GC is more common for volatile esters, High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound. sielc.com An analytical standard of this compound is suitable for both GC and HPLC techniques. sigmaaldrich.comscientificlabs.co.uk
A reverse-phase (RP) HPLC method has been developed for the analysis of this compound using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase for this method consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com This LC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Spectroscopic Methods
Spectroscopic techniques provide information about the structure and concentration of molecules based on their interaction with electromagnetic radiation.
In a notable study, Fourier-transform near-infrared (FT-NIR) spectroscopy was successfully used to quantitatively determine the concentration of this compound in Chinese liquor. upm.edu.myresearchgate.netfao.org Researchers collected spectral data from 162 liquor samples and correlated it with chemical values obtained from GC analysis. upm.edu.myresearchgate.net A calibration model was established using partial least squares (PLS) regression, which demonstrated high accuracy. upm.edu.myresearchgate.netfao.org The optimal model was built within the spectral region of 6101.7 - 5449.8 cm⁻¹. upm.edu.my The results showed a high coefficient of determination (R²) for both cross-validation (0.9507) and external validation (0.9537), indicating that FT-NIR is a feasible and rapid method for determining this compound content in liquor. upm.edu.myresearchgate.netfao.org
Other spectroscopic data, such as the 13C NMR spectrum for this compound, are also available and can be used for structural characterization. spectrabase.com
Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy
Fourier-Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a rapid, non-destructive, and environmentally friendly method for the quantitative analysis of this compound, particularly within the alcoholic beverage industry. researchgate.net This technique measures the absorption of near-infrared radiation by the sample, providing a spectral fingerprint that can be correlated with the concentration of specific components.
In the analysis of Chinese liquor, FT-NIR spectroscopy has been successfully employed to determine this compound concentrations. upm.edu.myfao.org Research involving 162 liquor samples utilized spectral data collected in the range of 12,000 to 4000 cm⁻¹. upm.edu.myresearchgate.net A calibration model was developed using partial least squares (PLS) regression, a multivariate statistical method that relates the spectral data to the this compound concentrations previously determined by gas chromatography (GC). upm.edu.myfao.orgresearchgate.net
Further refinement of the methodology showed that an optimal model could be established using a more specific spectral region of 6101.7 - 5449.8 cm⁻¹ after applying a Standard Normal Variate (SNV) pre-processing method to the data. upm.edu.myfao.org This approach yielded strong predictive performance, as detailed in the table below.
| Validation Method | Metric | Value |
| Internal Cross-Validation | Coefficient of Determination (R²) | 0.9507 |
| Root Mean Square Error of Cross-Validation (RMSECV) | 3.91 mg L⁻¹ | |
| External Validation | Coefficient of Determination (R²) | 0.9537 |
| Root Mean Square Error of Prediction (RMSEP) | 3.62 mg L⁻¹ | |
| This table presents the validation results for an FT-NIR spectroscopy model used to quantify this compound in Chinese liquor. upm.edu.myfao.org |
These results demonstrate the feasibility and accuracy of FT-NIR spectroscopy for the rapid and reliable quantification of this compound without complex sample preparation. upm.edu.myfao.org The technique's advantages, including high resolution and fast scanning, make it a valuable tool for industrial quality control. acs.org
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound by measuring the mass-to-charge ratio of its ions. It is frequently coupled with a separation technique, most commonly Gas Chromatography (GC-MS), to analyze complex volatile mixtures.
In the analysis of essential oils from noni fruits, GC-MS was used to identify this compound as a major component, constituting 40.88% of the oil when extracted with n-hexane. asianpubs.org The analysis was performed on a Shimadzu QP 2010 ULTRA GC-MS system. asianpubs.org Similarly, MS has been used to characterize sucrose (B13894) octanoates, with Electrospray Ionization (ESI)-MS confirming the presence of different ester groups. d-nb.info
Direct Injection Mass Spectrometry (DIMS) techniques, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), offer real-time analysis of volatile compounds like this compound. mdpi.com Nosespace experiments using PTR-Time-of-Flight (PTR-TOF) have shown that the release profile of this compound can be affected by matrix components like acidity and sugar content in a model wine solution. mdpi.com The NIST WebBook and FooDB databases also list multiple electron ionization (EI) mass spectra for this compound, which serve as references for its identification. nist.govfoodb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
Experimental ¹H NMR data for this compound is available in public databases such as the Human Metabolome Database (HMDB) and SpectraBase. hmdb.caspectrabase.com The spectra provide characteristic signals corresponding to the different proton groups within the molecule: the terminal methyl group of the octanoyl chain, the multiple methylene (B1212753) groups, the α-methylene group adjacent to the carbonyl, the methylene group of the ethyl ester, and the terminal methyl group of the ethyl ester.
NMR has been used to characterize complex mixtures containing this compound. For example, analysis of the aroma volatiles of pequi fruit showed the presence of this compound at 4.6%. researchgate.net Likewise, ¹H NMR analysis was used to confirm the structure of synthesized sucrose octanoates. d-nb.info
Hyphenated Techniques
Hyphenated techniques combine two or more analytical methods to achieve enhanced separation and detection capabilities. For this compound analysis, coupling chromatographic separation with sensory or advanced spectrometric detection is particularly common.
GC-Olfactometry (GC-O) for Aroma Compound Analysis
This compound has been consistently identified as a significant aroma-active compound in numerous studies using GC-O. In various Chinese liquors, it is recognized for its contribution to the fruity and floral aroma profile. tandfonline.com In one study, this compound was positively correlated with the "fruity" (r = 0.997) and "floral" (r = 0.999) attributes of Wuliangye liquor. tandfonline.com
Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)
Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a rapid and sensitive technique for the analysis of volatile organic compounds (VOCs). It couples the separation capabilities of GC with the high-speed, high-sensitivity detection of IMS, which separates ions based on their size and shape in a drift tube under an electric field. This method requires minimal sample preparation, making it ideal for high-throughput screening.
HS-GC-IMS has been successfully applied to analyze volatile compounds in various food and beverage products, identifying this compound as a key component. In a study of nine different grape variety wines, a total of 52 volatile compounds were identified, with this compound being among the 14 compounds with an odor activity value (OAV) greater than one. mdpi.com Further analysis revealed that this compound was one of six compounds that may significantly influence aroma differences between the wines. mdpi.com
In Xiangjiao Baijiu, this compound was identified as a major contributor to the aroma, with an OAV exceeding 1000. x-mol.net Studies on the drying of peppers showed that high temperatures (70-80 °C) can promote the formation of this compound. nih.gov This technique provides a unique two-dimensional fingerprint (GC retention time vs. IMS drift time) for each compound, enhancing identification and allowing for the visual comparison of samples. researchgate.net
Sample Preparation and Extraction Methodologies
The choice of sample preparation and extraction method is critical for the accurate analysis of this compound, as it dictates the efficiency of its isolation from the sample matrix. The method must be chosen based on the properties of the analyte and the complexity of the matrix.
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from a liquid sample (like wine) into an immiscible organic solvent. LLE is effective for a broad range of volatile compounds, including medium to high boiling point compounds like this compound. ufba.brresearchgate.net A mixture of hexane (B92381) and ethyl ether (1:1, v/v) has been used for the extraction from fermented grape must. ufba.br
Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatiles, including this compound, adsorb onto the fiber and are then thermally desorbed into the GC injector. openagrar.de The selection of the fiber coating is crucial; a Carboxen/Polydimethylsiloxane (PDMS) 85 μm fiber was found to be the most effective for extracting a wide range of volatile by-products, including this compound, from industrial ethanol. iastate.edu This method has been used to analyze volatiles in wine, spirits, and honey. researchgate.netopenagrar.de
Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS). openagrar.de This larger phase volume increases the extraction capacity and sensitivity for less volatile compounds. The stir bar is placed in the liquid sample, and after a period of stirring, it is removed, dried, and thermally desorbed for GC analysis. openagrar.de
Purge and Trap (Dynamic Headspace): This method involves bubbling an inert gas through a liquid sample, which strips the volatile compounds. The volatiles are then carried to a sorbent trap where they are concentrated. The trap is subsequently heated to desorb the compounds into the GC system. This technique is highly sensitive for low-boiling point compounds but is less efficient for higher boiling point compounds like this compound compared to LLE. ufba.brresearchgate.net
Simultaneous Steam Distillation-Extraction (SDE): This method is used for extracting essential oils. The sample is heated with water to produce steam, which carries the volatile compounds away. The vapor is then condensed and simultaneously extracted into an organic solvent. asianpubs.org This technique was employed to extract the essential oil from noni fruit, which was found to contain this compound. asianpubs.org
| Extraction Method | Principle | Application Example for this compound | Reference(s) |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Extraction from fermented grape must using hexane/ether. | ufba.br, researchgate.net |
| Headspace SPME | Adsorption of headspace volatiles onto a coated fiber. | Analysis of industrial ethanol and wine. | iastate.edu, openagrar.de |
| Stir Bar Sorptive Extraction (SBSE) | Sorption of analytes onto a PDMS-coated stir bar. | Analysis of wine volatiles. | openagrar.de |
| Purge and Trap | Stripping of volatiles by an inert gas and concentration on a sorbent trap. | Analysis of fermented grape must (complementary to LLE). | ufba.br, researchgate.net |
| Steam Distillation-Extraction (SDE) | Steam distillation of volatiles with simultaneous solvent extraction. | Extraction of essential oil from noni fruit. | asianpubs.org |
Microextraction Techniques (e.g., SPME, DLLμE)
Microextraction techniques have gained prominence due to their efficiency, reduced solvent consumption, and high enrichment factors. mdpi.com These methods are particularly suitable for the analysis of volatile compounds like this compound.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. mdpi.com The analytes, including this compound, adsorb onto the fiber and are subsequently desorbed thermally in the injector of a gas chromatograph for analysis. mdpi.com
Headspace SPME (HS-SPME) is commonly employed for volatile compounds in liquid and solid samples. mdpi.comcabidigitallibrary.org The efficiency of HS-SPME for this compound analysis is influenced by several factors:
Fiber Coating: Different fiber coatings exhibit varying affinities for this compound. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are frequently used for the analysis of a wide range of volatile compounds, including this compound, in alcoholic beverages. mdpi.commdpi.com
Extraction Time and Temperature: Optimization of extraction time and temperature is crucial for achieving equilibrium and maximizing the extraction of this compound. For instance, in the analysis of cider, a 30-minute extraction time at 40°C using a DVB/CAR/PDMS fiber was found to be optimal. mdpi.com In wine analysis, conditions of 55°C for 30 minutes have been used. scielo.br
Matrix Effects: The composition of the sample matrix, such as the ethanol content in wine, can significantly influence the partitioning of this compound onto the SPME fiber. nih.gov The presence of other volatile compounds can also affect the relative response factors. nih.govcore.ac.uk
Dispersive Liquid-Liquid Microextraction (DLLμE)
Dispersive Liquid-Liquid Microextraction (DLLμE) is a rapid and efficient microextraction method based on a ternary solvent system. mdpi.comnih.gov It involves the injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer.
Key parameters optimized in DLLμE for this compound analysis include:
Extraction and Disperser Solvents: The choice of extraction and disperser solvents is critical for achieving high extraction efficiency. mdpi.com For wine analysis, chloroform (B151607) has been used as the extraction solvent and acetonitrile as the disperser solvent. mdpi.comresearchgate.net Studies have shown that the combination of chloroform as the extraction solvent and acetonitrile as the disperser solvent provides good extraction efficiency for this compound in wine. researchgate.netresearchgate.net
Solvent Volumes: The volumes of the extraction and disperser solvents are optimized to maximize recovery. researchgate.net
pH and Salt Addition: The pH of the sample and the addition of salt can be adjusted to enhance the extraction of target analytes. plos.org
A comparison between DLLμE and SPME for the analysis of grape marc distillates showed that DLLμE provided higher responses for the majority of the compounds studied, including esters. conicet.gov.ar
Table 1: Comparison of Microextraction Techniques for this compound
| Feature | Solid-Phase Microextraction (SPME) | Dispersive Liquid-Liquid Microextraction (DLLμE) |
| Principle | Adsorption of analytes onto a coated fiber. mdpi.com | Partitioning of analytes into fine droplets of an extraction solvent dispersed in the sample. mdpi.com |
| Solvent Usage | Solvent-free. mdpi.com | Requires small volumes of organic solvents. mdpi.com |
| Speed | Relatively fast analysis time. mdpi.com | Very rapid extraction. plos.org |
| Enrichment Factor | Good. | High. nih.gov |
| Key Parameters | Fiber coating, extraction time, temperature. mdpi.comscielo.br | Type and volume of extraction and disperser solvents, pH, salt concentration. mdpi.complos.org |
| Application Example | Analysis of volatile compounds in cider and wine. mdpi.comscielo.br | Quantification of volatile compounds in wine. mdpi.comresearchgate.net |
Solvent Extraction and Distillation
Solvent Extraction
Liquid-liquid extraction (LLE) is a conventional method used to isolate volatile compounds like this compound from liquid samples. acs.org The choice of solvent is crucial for efficient extraction. Dichloromethane has demonstrated high recovery efficiency for this compound from wine, with nearly 80% recovery at a concentration of 10 ppm. acs.org Other solvents like diethyl ether and pentane (B18724) have also been used, though dichloromethane generally shows the highest recovery. acs.org In some studies, a mixture of diethyl ether and hexane has been employed for extracting volatile compounds from fermented grape must. ufba.br
The extraction of this compound can also be influenced by the ethanol concentration of the matrix, with higher ethanol concentrations leading to more efficient extraction from materials like used oak wood, indicating hydrophobic interactions. uminho.pt
Distillation
Distillation is a fundamental technique for separating compounds based on differences in their boiling points and is integral to the production of alcoholic beverages. researchgate.net During the distillation of spirits, this compound, being an ester with a relatively high boiling point, is typically concentrated in the "heart" fraction, which contains the desirable aroma compounds. researchgate.net
Different distillation techniques can affect the final composition of this compound in the spirit:
Pot Still (Alembic) vs. Column Still: Studies comparing traditional alembic stills with packed distillation columns for producing pear spirits have shown that column-distilled spirits contained significantly more esters, including this compound. oup.com
Vacuum Distillation: This technique is used for the dealcoholization of wine. During vacuum distillation, this compound, being a volatile compound, is among the first to be removed. bio-conferences.org Significant losses of this compound occur in the initial fractions of the evaporated and re-condensed liquid. bio-conferences.org
Simultaneous Steam Distillation-Extraction (SDE): This method has been used to extract essential oils from fruits. For example, when extracting from noni fruits, the choice of solvent in the SDE process influenced the major components identified, with n-hexane yielding this compound as a major component. asianpubs.org
The composition of the final distillate, including the concentration of this compound, is also affected by the raw materials used, such as the apple variety in cider distillation. rd-agri.fr Monitoring the concentration of esters like this compound throughout the distillation process is crucial for controlling the flavor profile of the final product. researchgate.net
Applications and Research Directions of Ethyl Octanoate
Food and Beverage Science
Ethyl octanoate (B1194180) is a key aroma compound in many fermented products and is also utilized as a food additive to impart desirable flavors. perfumerflavorist.commedchemexpress.com
Flavor and Aroma Profile Enhancement in Fermented Products (e.g., Wine, Whiskey, Cachaça)
Ethyl octanoate is a significant contributor to the characteristic fruity aroma of a vast array of yeast-fermented beverages. perfumerflavorist.com It is formed through the esterification of ethanol (B145695) and octanoic acid, a process that occurs during fermentation. wikipedia.orgscentree.co
In the context of wine, this compound is recognized as an important odor-active compound in young red wines. sigmaaldrich.com For whiskey, it plays a crucial role by tempering the sometimes harsh notes of fusel alcohols, which are higher molecular weight alcohols also produced during fermentation. perfumerflavorist.com Similarly, in the production of cachaça, a Brazilian spirit made from sugarcane juice, this compound is one of the key esters that define its aromatic profile.
The concentration of this compound, along with other esters like ethyl hexanoate (B1226103), ethyl decanoate (B1226879), and isoamyl acetate (B1210297), is critical in shaping the final bouquet of these beverages. nih.govnih.govnih.gov The interplay of these compounds results in the complex and desirable aromas appreciated by consumers.
Impact on Sensory Characteristics and Consumer Perception
The sensory impact of this compound is primarily linked to its fruity and floral aroma. solubilityofthings.comwikiwand.com It is often described as having a scent reminiscent of tropical fruits, peaches, or berries. solubilityofthings.comchemimpex.com This pleasant aroma significantly enhances the consumer appeal of food and beverage products. chemimpex.com
The presence and concentration of this compound can influence consumer preference. Its ability to impart a "fruity" character is a desirable attribute in many food and beverage categories, contributing to a positive sensory experience.
Role in Food Additive Research and Formulation
This compound is recognized as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.gov It is used to add or enhance fruity notes in a variety of food products, including baked goods, candies, and beverages. medchemexpress.com
Ongoing research in food formulation explores the versatile applications of this compound. For example, it can be used to add depth to apple flavors, which are often characterized by other esters. perfumerflavorist.com It has also been found to be effective in enhancing the flavor profiles of apricot and peach, with optimal concentrations varying between the two. perfumerflavorist.com Beyond fruit flavors, this compound can also subtly enhance some savory and brown flavors, showcasing its broad utility in the food industry. perfumerflavorist.com Its stability and compatibility with various solvents make it an easy ingredient to incorporate into diverse food formulations. chemimpex.com
Fragrance and Perfumery Industry Research
The pleasant and distinct aroma of this compound makes it a valuable ingredient in the fragrance and perfume industry. chemimpex.comchemicalbull.com
Development of Synthetic Scents and Aroma Compounds
This compound is used in the creation of synthetic fruity and floral scents. wikipedia.orgwikiwand.com Its characteristic aroma, often described as sweet and fruity with notes of brandy and cream, makes it a popular choice for perfumers. fragranceconservatory.com
The fragrance industry often utilizes a nature-identical version of this compound produced in a laboratory. This ensures consistent quality and helps to conserve natural resources. fragranceconservatory.com Research in this area focuses on optimizing the synthesis of this compound and exploring its use in combination with other aroma compounds to create novel and complex fragrances. nih.gov Its versatility allows it to be used in a wide range of scented products, from fine perfumes to personal care items. chemimpex.comchemimpex.com
Industrial and Chemical Applications
Beyond its primary applications in the food and fragrance industries, this compound also serves several functions in industrial and chemical processes. It is utilized as a solvent in chemical synthesis and has been explored as a component in the production of biodiesel. solubilityofthings.com Its properties also make it useful as a plasticizer. medchemexpress.com Furthermore, this compound can be used as a starting material for the synthesis of other organic compounds and in the production of surfactants and emulsifiers. medchemexpress.comchemimpex.com In a laboratory setting, it is employed as a reagent in organic synthesis and as a model compound for studying esterification reactions. chemimpex.com
Solvent Properties in Chemical Synthesis
This compound serves as an effective solvent in a variety of chemical processes. chemimpex.com Its excellent solvency characteristics are utilized in the formulation of paints, coatings, and adhesives, where it contributes to improved product performance. chemimpex.com In laboratory settings, it is used as a reagent in organic synthesis and as a model compound for studying esterification reactions. chemimpex.com
The solubility of this compound is dictated by its molecular structure, which features a non-polar eight-carbon alkyl chain. This makes it highly soluble in many organic solvents like ethanol and chloroform (B151607), but it has low solubility in water. solubilityofthings.com This property is advantageous for its use in flavoring and fragrance industries, allowing it to be easily dissolved and formulated with other non-polar substances. solubilityofthings.com It is also employed as a solvent for various organic compounds, facilitating chemical reactions and extractions in industrial settings. chemimpex.com
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Low / Insoluble | solubilityofthings.comchembk.com |
| Ethanol | Soluble | solubilityofthings.comchembk.com |
| Chloroform | Soluble | solubilityofthings.comchembk.com |
| Ether | Soluble | chembk.com |
| Glycerin | Insoluble | chembk.com |
Role in Biodiesel Production Research
This compound is a significant compound in the field of biodiesel research. solubilityofthings.com Biodiesel is chemically composed of monoalkyl esters of long-chain fatty acids, produced through the transesterification of vegetable oils or animal fats with a short-chain alcohol. researchgate.net this compound is an example of such a fatty acid ethyl ester (FAEE) and is a component found in ethylic biodiesel.
Research has focused on the thermodynamic modeling and phase equilibria of mixtures containing components associated with biodiesel production. researchgate.netresearchgate.net Studies have investigated the vapor-liquid equilibrium of binary systems containing this compound to better understand the separation processes required at various stages of biodiesel production. researchgate.netresearchgate.net For instance, one study investigated the transesterification of glyceryl trioctanoate with ethanol to produce this compound, using an immobilized lipase (B570770) as a catalyst. acs.org The study found that a high conversion of glyceryl trioctanoate (around 70%) could be achieved at 35°C with a 5.0 wt % water content over 12 hours. acs.org
Use as a Plasticizer
This compound is utilized as a plasticizer in various industrial applications. medchemexpress.commedchemexpress.commedchemexpress.combiofuranchem.com Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. Due to its properties, this compound can be incorporated into polymers to enhance their flexibility and durability. Its use as a plasticizer is noted in the context of industrial materials where such characteristics are desired. medchemexpress.comchemicalbull.com For example, related compounds like triethylene glycol di-n-octanoate are used in plasticizer mixtures for polyvinyl butyral (PVB) resins, which are used in applications like laminated safety glass. google.com
Applications as Surfactants and Emulsifiers in Industrial Processes
Research indicates that this compound can be used in the production of surfactants and emulsifiers. chemimpex.com Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Emulsifiers are a type of surfactant that stabilize emulsions. While this compound itself is an ester, octanoate esters, in general, can function as emulsifiers and stabilizers in various preparations, including those in the pharmaceutical industry. chemicalbull.com The broader category of octanoate esters also finds use as stabilizers in emulsions within industrial contexts, helping to enhance product consistency and performance.
Biomedical and Pharmaceutical Research (for research use only)
In the realm of life sciences, this compound is considered a biochemical reagent that can be used as a biological material or organic compound for research purposes. medchemexpress.com
Investigation of Bioactive Properties
This compound is a subject of investigation in studies concerning bioactive compounds from natural sources. It has been identified as one of the volatile compounds in the red arils of Taxus baccata L., a plant studied for its antioxidant properties and bioactive components like carotenoids and polyphenols. nih.gov
Research on Saccharomyces cerevisiae, a yeast crucial in fermentation, has explored the relationship between the production of known bioactive compounds, such as melatonin (B1676174) and hydroxytyrosol, and the synthesis of volatile aromatic compounds. ciencia-e-vinho.com An interesting inverse correlation was observed in some studies: yeast strains that produce higher levels of these bioactive compounds tend to synthesize fewer key volatile esters, including this compound. ciencia-e-vinho.com This suggests a metabolic trade-off within the yeast, where the pathways for producing antioxidants and certain esters might be interconnected. ciencia-e-vinho.com Furthermore, some complex derivatives, such as ethyl 8-(2-chloro-4-methoxy-phenoxy)-2-diethoxyphosphoryl-octanoate, are noted for their potential bioactivity and are of interest in pharmaceutical and agricultural research. ontosight.ai
Studies on Toxicity and Safety Profiles
Specific toxicological studies have yielded the following findings:
Genetic Toxicity: In a spore rec-assay using B. subtilis, this compound was considered negative for DNA damaging activity at a maximum dose of 17 μl/disk. hpa.gov.tw
Oral Toxicity: The median lethal dose (LD50) in rats for oral administration is reported as 25.96 g/kg, a value that suggests low acute toxicity. wikipedia.org In a subchronic study read-across from this compound, the No-Observed-Adverse-Effect Level (NOAEL) was considered to be greater than 10,000 ppm, as the compound did not show any effects on growth, hematology, or macroscopic changes in tissues. europa.eu
Dermal Toxicity: When applied at full strength to rabbit skin for 24 hours under occlusion, it was found to be moderately irritating. hpa.gov.tw However, when tested on human volunteers at a 2% concentration in petrolatum, it was neither an irritant nor a sensitizer. hpa.gov.tw
Table 2: Summary of Selected Toxicity Study Findings for this compound
| Study Type | Subject | Finding | Reference |
|---|---|---|---|
| Genetic Toxicity (Rec-Assay) | B. subtilis | Negative for DNA damaging activity. | hpa.gov.tw |
| Acute Oral Toxicity (LD50) | Rat | 25.96 g/kg. | wikipedia.org |
| Subchronic Oral Toxicity (NOAEL) | Rat (Read-across) | >10,000 ppm. | europa.eu |
| Dermal Irritation | Rabbit | Moderate irritation at full strength. | hpa.gov.tw |
Mutagenicity and Cytotoxicity Studies (e.g., Ames Assay)
This compound has been evaluated in several studies to determine its potential for mutagenicity and cytotoxicity. A key test in this area is the Ames assay, which assesses the ability of a chemical to cause mutations in the DNA of bacteria.
One study found that this compound was negative in the Ames test using various S. Typhimurium strains (TA92, TA1535, TA100, TA1537, TA94, and TA98), both with and without a metabolic activation system (S9). hpa.gov.tw The same research investigated its effect on Chinese Hamster fibroblast cells (CHL) and found that this compound did not induce chromosomal aberrations, even at the maximum dose of 2mg/ml after a 48-hour exposure without metabolic activation. hpa.gov.tw Under the conditions of another study, this compound was also found to be non-mutagenic in the Ames test. sci-hub.se
Further research involving the use of this compound as a tobacco additive has also provided insights into its genotoxic potential. In studies where cigarettes containing this compound (at levels up to 9 ppm and 2 ppm respectively) were tested, the resulting smoke condensates were evaluated for mutagenicity using the Ames assay with multiple Salmonella tester strains (TA98, TA100, TA102, TA1535, and TA1537). hpa.gov.twhpa.gov.tw The results indicated that the addition of ingredients, including this compound, did not increase the in vitro mutagenicity of the cigarette smoke. hpa.gov.tw Another evaluation of test cigarettes containing a mixture of flavoring ingredients, which included this compound at 1.3 ppm, also showed no increase in mutagenicity in the Ames assay compared to control cigarettes. hpa.gov.tw
In addition to the Ames test, other assays have been employed. A spore rec-assay using B. subtilis strains M45 and H17, which detects DNA damaging activity, showed that this compound was negative at a maximum dose of 17 μl/disk, indicating it had minimal to no toxic effects in this system. hpa.gov.tw
Table 1: Summary of Mutagenicity and Cytotoxicity Studies on this compound
| Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |
|---|---|---|---|---|---|
| Ames Test | S. Typhimurium TA92, TA1535, TA100, TA1537, TA94, TA98 | Not specified | With and without S9 | Negative | hpa.gov.tw |
| Chromosomal Aberration | Chinese Hamster Fibroblast (CHL) cells | Up to 2 mg/ml | Without S9 | Negative | hpa.gov.tw |
| Ames Test | Smoke condensate from cigarettes with up to 9 ppm this compound | Not specified | With and without S9 | No increase in mutagenicity | hpa.gov.tw |
| Ames Test | Smoke condensate from cigarettes with up to 2 ppm this compound | Not specified | Not specified | No increase in mutagenicity | hpa.gov.tw |
| Ames Test | Smoke condensate from cigarettes with 1.3 ppm this compound | Not specified | With and without S9 | No increase in mutagenicity | hpa.gov.tw |
| Spore Rec-Assay | B. subtilis M45, H17 | 17 μl/disk | Not applicable | Negative | hpa.gov.tw |
| Neutral Red Uptake | Mouse embryo BALB/c 3T3 cells | Smoke from cigarettes with up to 2 ppm this compound | Not applicable | No increase in cytotoxicity | hpa.gov.tw |
In Vivo and In Vitro Toxicity Assessments
The toxicity of this compound has been evaluated through both in vivo (in living organisms) and in vitro (in a controlled environment outside a living organism) assessments.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and classified it as a structural class I substance, indicating it has a simple structure and is expected to be metabolized and excreted through known pathways into harmless end-products. hpa.gov.tw Based on this and its low estimated intake, they concluded there were "no safety concerns at current levels of intake" when used as a flavoring agent. hpa.gov.twhpa.gov.tw
Environmental and Sustainability Research
Biodegradability and Eco-friendly Formulations
This compound is recognized for its favorable environmental profile, particularly its biodegradability. Studies have shown that it is readily biodegradable. sigmaaldrich.comaxxence.de In an aerobic biodegradation test using activated sludge, this compound demonstrated 91% biodegradation over a 28-day period, according to OECD Test Guideline 301B. sigmaaldrich.com Another source indicates a biodegradation rate of 63.8% based on the same guideline. axxence.de This characteristic is significant for its use in formulations where environmental release is a possibility.
The compound is considered to be of low environmental concern. It is not expected to persist in the environment and is not classified as a persistent, bioaccumulative, and toxic (PBT) substance. sci-hub.se Its low potential for environmental harm makes it a suitable component in eco-friendly formulations. sekab.com Products containing bio-based ethyl acetate, a related compound, are marketed as being 100% biodegradable to carbon dioxide and water, containing no environmentally hazardous ingredients or ozone-depleting chemicals. vertecbiosolvents.com
Potential in Bio-based Chemical Production
There is growing interest in producing chemicals from renewable resources to enhance sustainability and reduce reliance on fossil fuels. biooekonomie.de this compound, as an ester, can be part of this bio-based chemical landscape. Its production can be linked to bio-based feedstocks, such as bioethanol. sekab.combiooekonomie.de
The production of esters like this compound is a natural part of fermentation processes. For example, in the production of fermented beverages, the yeast Saccharomyces cerevisiae produces a variety of volatile esters, including this compound, which contribute to the final aroma. nih.gov Research has shown that fermentation conditions, such as temperature and the availability of precursors like fatty acids, can influence the amount of this compound produced. nih.gov This suggests that biotechnological production of this compound through optimized fermentation is a viable route.
The broader movement towards a bioeconomy supports the production of chemicals like ethyl acetate (a closely related ester) from sustainable ethanol derived from biomass. biooekonomie.de These bio-based solvents are identical in quality to their fossil-based counterparts but have a significantly reduced environmental footprint. sekab.com This trend positions esters like this compound as valuable chemicals within a circular and sustainable economic model, where they can be synthesized from renewable raw materials and agricultural by-products. upv.es
Future Research Perspectives and Challenges
Elucidating Complex Biosynthetic Pathways and Regulatory Mechanisms
The formation of ethyl octanoate (B1194180) in organisms like yeast is a complex process involving multiple enzymes and regulatory networks. While the primary synthesis route involves the esterification of octanoic acid and ethanol (B145695), the precise control mechanisms are not fully understood. scentree.coscentree.cowikipedia.org
Future research will likely focus on:
Identifying all contributing enzymes: While acyl-CoA:ethanol O-acyltransferases like Eeb1 and Eht1 are known to be involved, other enzymes may also play a role. nih.govnih.gov Deletion of the EEB1 gene, for instance, significantly reduces the production of ethyl octanoate. nih.gov
Unraveling regulatory networks: Understanding how factors like temperature, oxygen levels, and the availability of precursors such as unsaturated fatty acids and nitrogen influence the expression of genes involved in this compound synthesis is a key challenge. nih.govkuleuven.beresearchgate.net For example, increased fermentation temperatures tend to boost the production of this compound. nih.govkuleuven.be Conversely, aeration of the fermentation medium can dramatically decrease its concentration. kuleuven.be The availability of the precursor, octanoyl-CoA, is also considered a major limiting factor in its biosynthesis. nih.govnih.gov
Investigating the role of hydrolysis: The balance between the synthesis and hydrolysis of this compound, often catalyzed by the same enzymes, is crucial in determining the final concentration of the ester. nih.govnus.edu.sg
Developing Novel and Sustainable Synthetic Routes
The traditional chemical synthesis of this compound via Fischer-Speier esterification requires catalysts and can be energy-intensive. wikipedia.org Consequently, there is a strong drive towards developing more sustainable and efficient methods.
Key areas of future research include:
Biocatalysis: The use of lipases as biocatalysts for the synthesis of this compound is a promising green alternative. researchgate.net Research is focused on optimizing reaction conditions, such as the molar ratio of reactants and enzyme loading, to maximize conversion rates. researchgate.net For instance, lipase-mediated biocatalysis in a solvent-free system has been effectively used to produce this compound from sources like coconut oil. researchgate.net
Whole-cell biocatalysts: Utilizing genetically engineered microorganisms, such as Pichia pastoris expressing enzymes from Saccharomyces cerevisiae, offers a way to combine enzyme production and ester synthesis in a single step. nih.gov
Novel starting materials: Exploring alternative and readily available starting materials is another avenue of research. One patented method describes the synthesis of ethyl 8-bromooctanoate, a related compound, from 1,6-dibromohexane (B150918) and diethyl malonate. google.com
Advanced Analytical Characterization in Complex Matrices
Accurately quantifying this compound in complex mixtures like alcoholic beverages and food products is essential for quality control and flavor profile analysis.
Future challenges and research directions include:
Developing rapid and sensitive detection methods: Techniques like Fourier-transform near-infrared (FT-NIR) spectroscopy are being explored for the rapid determination of this compound in beverages like Chinese liquor. upm.edu.myresearchgate.net
Improving extraction techniques: Methods like dispersive liquid-liquid microextraction (DLLμE) followed by gas chromatography-mass spectrometry (GC-MS) are being refined to enhance the extraction and quantification of volatile compounds, including this compound, from complex samples like whiskey. mdpi.com
Understanding matrix effects: The interaction of this compound with other components in a mixture can influence its volatility and detection. Studying these matrix effects is crucial for accurate analysis.
Exploring New Biomedical and Industrial Applications
While primarily known for its use in the food and fragrance industries, researchers are exploring new applications for this compound. wikipedia.orgmedchemexpress.comchemimpex.com
Potential future applications include:
Pharmaceuticals: Octanoate esters can act as solubilizers to improve the bioavailability of poorly soluble drugs and as emulsifiers in creams and ointments. chemicalbull.com
Biomedical research: this compound is used as a biochemical reagent in life science research. medchemexpress.com Docking studies have investigated its potential interactions with inflammatory proteins. researchgate.net
Industrial processes: It serves as a solvent in the formulation of paints, coatings, and adhesives and has applications as a lubricant and plasticizer. chemimpex.comchemicalbull.comsolubilityofthings.com There is also interest in its potential use as a component in biodiesel production. solubilityofthings.com
Computational Modeling and In Silico Studies for Prediction of Properties and Interactions
Computational methods are increasingly being used to predict the properties and interactions of this compound, saving time and resources in experimental studies.
Future research in this area will likely involve:
Predicting thermodynamic properties: Models like the NRTL and Wilson equations are used to predict the phase equilibrium of binary mixtures containing this compound, which is important for processes like distillation. researchgate.netresearchgate.net Studies have investigated the vapor-liquid equilibria of this compound with components of petrodiesel. researchgate.netresearchgate.netresearchgate.net
Simulating molecular interactions: Molecular docking and dynamics simulations are employed to understand the interactions between this compound and other molecules, such as proteins and DNA. nih.govzenodo.orgresearchgate.net This can help in understanding its sensory perception and potential biological activities.
Rational enzyme engineering: In silico tools are used to guide the modification of enzymes to improve their efficiency in synthesizing this compound. europa.eu
Addressing Environmental and Safety Considerations in Large-Scale Production
As the demand for this compound grows, so does the importance of ensuring its production is environmentally friendly and safe.
Key considerations for the future include:
Environmental impact: While this compound is considered to have low toxicity, its large-scale production necessitates an assessment of its environmental footprint. wikipedia.org It is classified as hazardous to the aquatic environment with long-lasting effects. sigmaaldrich.comsigmaaldrich.cn
Workplace safety: Proper handling procedures, including the use of personal protective equipment, are essential to minimize exposure and ensure worker safety. chembk.comaurochemicals.comknowde.com this compound is a combustible liquid, requiring precautions against fire and ignition sources. wikipedia.orgaurochemicals.com
Sustainable practices: The development of greener synthetic routes, such as biocatalysis, and the use of renewable feedstocks will be crucial in minimizing the environmental impact of this compound production. researchgate.net
Q & A
Q. What analytical methods are recommended for quantifying ethyl octanoate in complex matrices like wines or spirits?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard, particularly when combined with dynamic headspace solid-phase microextraction (HS-SPME) for volatile compound isolation. Calibration with authentic standards (e.g., this compound, ethyl hexanoate) ensures accuracy. Statistical validation via ANOVA and principal component analysis (PCA) can resolve matrix-specific interferences .
Q. How does ethanol concentration influence the detection and sensory perception of this compound in wines?
Ethanol suppresses fruity aromas by reducing the volatility of esters like this compound. GC analyses show a negative correlation (P<0.05) between ethanol levels (≥12% v/v) and this compound recovery, likely due to solvation effects. Sensory studies confirm this, with higher ethanol masking fruity attributes linked to this compound .
Q. What fermentation parameters enhance this compound synthesis in yeast-based systems?
Nitrogen availability and yeast strain selection are critical. Low assimilable nitrogen (<150 mg/L) and non-Saccharomyces co-fermentation (e.g., Hanseniaspora uvarum) increase ester production. Pitching rates inversely affect odor activity values (OAVs), with lower cell densities favoring this compound accumulation .
Advanced Research Questions
Q. Why do dynamic models of this compound production during fermentation show significant deviations from experimental data?
Current models (e.g., nitrogen-driven kinetics) poorly predict this compound levels due to overlooked factors like temperature gradients and yeast metabolic shifts. For example, deviations up to 145% occur in simulations, with NRMSE values of 0.212. Calibration with strain-specific metabolic flux data is recommended .
Q. How do high-pressure conditions affect the thermodynamic properties of this compound in supercritical CO2 systems?
Experimental determination of vapor-liquid critical loci reveals this compound’s phase behavior under CO2 pressure (up to 24 MPa). Isobaric molar heat capacity (Cp) increases linearly with temperature (294–354 K) and pressure, with deviations <0.4% from fitted equations. These data are critical for extraction or reaction engineering .
Q. What experimental variables (e.g., rootstocks, irrigation) modulate this compound levels in hybrid grape wines?
Grafting to specific rootstocks (e.g., 1103P) increases this compound by 15–30% compared to own-rooted vines. Regulated deficit irrigation (RDI) elevates concentrations by 25% in drought-stressed vines, likely via stress-induced ester synthesis pathways. Year-to-year variability necessitates multi-season trials .
Q. How does enzymatic treatment alter this compound dynamics during wine maturation?
Pectinase and β-glucosidase treatments reduce this compound by 10–20% in Fetească Regală wines, possibly due to ester hydrolysis. Conversely, protease treatments enhance ester retention. GC-MS tracking with Bonferroni-corrected ANOVA (P<0.05) is advised to isolate enzyme-specific effects .
Methodological Considerations
- Statistical Design : Use multivariate analysis (PCA, OPLS-DA) to disentangle co-varying factors (e.g., ethanol, temperature) in sensory and GC datasets .
- Calibration : Include internal standards (e.g., ethyl decanoate) to correct for matrix effects in spirit analysis .
- Model Refinement : Integrate omics data (transcriptomics, metabolomics) to improve fermentation kinetics models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
